molecular formula C7H9NO B091911 1-(4-methyl-1H-pyrrol-3-yl)ethanone CAS No. 18818-30-9

1-(4-methyl-1H-pyrrol-3-yl)ethanone

Cat. No.: B091911
CAS No.: 18818-30-9
M. Wt: 123.15 g/mol
InChI Key: CBTWAEGIWMBHTC-UHFFFAOYSA-N
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Description

1-(4-Methyl-1H-pyrrol-3-yl)ethanone is an organic compound with the molecular formula C7H9NO It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Methyl-1H-pyrrol-3-yl)ethanone can be synthesized through several methods. One common approach involves the acylation of 4-methylpyrrole. The reaction typically uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:

    Starting Materials: 4-methylpyrrole and acetyl chloride.

    Catalyst: Aluminum chloride (AlCl3).

    Solvent: Dichloromethane (CH2Cl2).

    Reaction Conditions: The reaction mixture is stirred at room temperature for several hours.

The product, this compound, is then purified by standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methyl-1H-pyrrol-3-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitro groups can be introduced under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride produces alcohols.

Scientific Research Applications

1-(4-Methyl-1H-pyrrol-3-yl)ethanone has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound is used in the development of novel materials with unique electronic and optical properties.

    Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly those involving pyrrole derivatives.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-methyl-1H-pyrrol-3-yl)ethanone depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved vary based on the specific context and use of the compound.

Comparison with Similar Compounds

1-(4-Methyl-1H-pyrrol-3-yl)ethanone can be compared with other similar compounds, such as:

    1-(1H-pyrrol-3-yl)ethanone: Lacks the methyl group at the 4-position, resulting in different chemical and biological properties.

    1-(4-methyl-1H-pyrrol-2-yl)ethanone: The position of the ketone group is different, leading to variations in reactivity and applications.

    4-methyl-1H-pyrrole-2-carboxaldehyde:

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and suitability for various applications.

Properties

IUPAC Name

1-(4-methyl-1H-pyrrol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-5-3-8-4-7(5)6(2)9/h3-4,8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBTWAEGIWMBHTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC=C1C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40351381
Record name 1-(4-methyl-1H-pyrrol-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18818-30-9
Record name 1-(4-methyl-1H-pyrrol-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 18818-30-9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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